3,4-Pentadien-1-ol

Allene stability Oxidation resistance Process chemistry

3,4-Pentadien-1-ol (CAS 5557-87-9) is a C₅ primary allenol (molecular formula C₅H₈O, MW 84.12 g/mol, density 0.894 g/mL at 25 °C) characterized by a terminal allene moiety (C=C=CH₂) and a primary alcohol separated by a two‑methylene spacer. The compound is synthesized via Cuᴵ‑catalyzed Crabbé homologation of 3‑butyn‑1‑ol and is notable for the unusual durability of its allene group, resisting isomerization under conditions that typically rearrange non‑conjugated allenes.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 5557-87-9
Cat. No. B1657151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Pentadien-1-ol
CAS5557-87-9
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESC=C=CCCO
InChIInChI=1S/C5H8O/c1-2-3-4-5-6/h3,6H,1,4-5H2
InChIKeyWHQNQGMPXBYFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Pentadien-1-ol (CAS 5557-87-9): Chemical Identity, Allene Architecture, and Procurement Context


3,4-Pentadien-1-ol (CAS 5557-87-9) is a C₅ primary allenol (molecular formula C₅H₈O, MW 84.12 g/mol, density 0.894 g/mL at 25 °C) characterized by a terminal allene moiety (C=C=CH₂) and a primary alcohol separated by a two‑methylene spacer [1]. The compound is synthesized via Cuᴵ‑catalyzed Crabbé homologation of 3‑butyn‑1‑ol and is notable for the unusual durability of its allene group, resisting isomerization under conditions that typically rearrange non‑conjugated allenes [1]. It serves as a versatile building block for δ‑lactone synthesis and stereoselective transformations, positioning it as a specialty intermediate for medicinal and process chemistry laboratories that require a stable, well‑characterized allenol with predictable reactivity.

Why 3,4-Pentadien-1-ol Cannot Be Replaced by Generic Pentadienols or Simple Alkynols in Critical Synthetic Sequences


The allene moiety in 3,4‑pentadien‑1‑ol is stereoelectronically and sterically distinct from the conjugated diene system of 2,4‑pentadien‑1‑ol and from the acetylenic π‑system of propargyl alcohol or 3‑butyn‑1‑ol [1]. In practice, the allene resists acid‑catalyzed isomerization to the conjugated isomer during Jones oxidation, yielding 74% of the allenoic acid with no detectable rearrangement—a behavior not observed for typical terminal allenes [1]. In ruthenium‑catalyzed cyclic carbonylation, the two‑carbon spacer between the OH group and the central allene carbon dictates the formation of a six‑membered δ‑lactone, whereas propargyl alcohol analogs afford only five‑membered γ‑butyrolactone frameworks [2]. Consequently, substituting 3,4‑pentadien‑1‑ol with a conjugated pentadienol, a propargylic alcohol, or a differently substituted allenol alters both reaction outcome and product architecture in ways that are not correctable by simple stoichiometric adjustments.

Quantitative Differential Evidence for 3,4‑Pentadien‑1‑ol Versus Its Closest Structural Analogs


Oxidative Durability: 74% Yield of Allenoic Acid Without Isomerization to the Conjugated Diene

Under Jones oxidation (CrO₃/H₂SO₄, −10 °C), 3,4‑pentadien‑1‑ol is converted to 3,4‑pentadienoic acid in 74% isolated yield. Critically, no isomerization to the thermodynamically favored 2,4‑pentadienoic acid is observed, contrasting with the behavior of many terminal allenes that rearrange under acidic or oxidative conditions [1]. In comparison, the conjugated isomer 2,4‑pentadien‑1‑ol would directly furnish the conjugated acid under identical conditions, but cannot deliver the allenoic acid scaffold required for subsequent allene‑specific transformations.

Allene stability Oxidation resistance Process chemistry

Ru-Catalyzed Carbonylation: Quantitative δ-Lactone Yield and Regioselectivity Advantage Over Propargyl Alcohols

In Ru‑catalyzed cyclic carbonylation, 3,4‑pentadien‑1‑ol delivers 5,6-dihydro-3-methyl-2H-pyran-2-one (a δ‑lactone) in quantitative yield [1]. Propargyl alcohol (HC≡CCH₂OH), the simplest alkyne analog, undergoes Pd‑catalyzed carbonylative cyclization with CO₂ to afford butenolides (γ‑lactones) in moderate to high yields, but the reaction typically requires elevated CO₂ pressure and does not directly produce the six‑membered lactone ring [2]. The two‑carbon spacer in 3,4‑pentadien‑1‑ol is the structural determinant that redirects cyclization toward the δ‑lactone, a privileged scaffold in natural product synthesis.

Carbonylation Lactone synthesis Homogeneous catalysis

Exclusive Allene Formation in CuI-Catalyzed Homologation vs. CuBr-Generated Mixtures

The CuI‑catalyzed Crabbé homologation of 3‑butyn‑1‑ol with paraformaldehyde and diisopropylamine in THF affords 3,4‑pentadien‑1‑ol as the exclusive product. In contrast, substitution of CuI by CuBr under otherwise identical conditions results in mixtures of the desired allene, conjugated dienes, and uncharacterizable by‑products with significantly lower allene yields [1]. This catalyst‑dependent selectivity is not observed for simple propargyl alcohol homologation, where CuBr is often sufficient, underscoring the special sensitivity of the homopropargyl substrate to the Cu(I) counterion.

Homologation Catalyst selectivity Allene synthesis

Long-Term Storage Stability: Several Years at 2–8 °C Without Decomposition

The authors explicitly state that 3,4‑pentadien‑1‑ol is stable for several years when stored under refrigeration (2–8 °C) [1]. This contrasts with many monomeric terminal allenes, which dimerize or polymerize within weeks to months at similar temperatures unless stabilized. For example, 1,2‑propadiene (allene gas) requires inhibitors for storage. The extended shelf‑life reduces procurement frequency and ensures lot‑to‑lot consistency in multi‑year research programs.

Stability Storage Shelf-life

Procurement-Driven Application Scenarios for 3,4-Pentadien-1-ol


Synthesis of δ-Lactone Natural Product Intermediates via Quantitative Carbonylation

Because 3,4‑pentadien‑1‑ol undergoes Ru‑catalyzed cyclic carbonylation to give a δ‑lactone in quantitative yield [1], it is the preferred starting material for constructing six‑membered lactone fragments found in polyketide and terpene natural products. Replacing it with propargyl alcohol would produce the wrong ring size and require additional homologation steps, increasing step count and lowering overall yield.

Allene-Specific Transformations Requiring Oxidative Stability

The resistance of 3,4‑pentadien‑1‑ol to isomerization under Jones oxidation conditions (74% yield of allenoic acid, 0% isomerization) [2] makes it uniquely suited for synthetic sequences that demand an intact terminal allene. Conjugated pentadienols would isomerize under these conditions, and other allenols often rearrange, making 3,4‑pentadien‑1‑ol the only reliable entry into allene‑containing carboxylic acid intermediates.

Asymmetric Allylboration and Stereoselective C–C Bond Formation

Derivatives of 3,4‑pentadien‑1‑ol are accessible in enantiomerically pure form as single diastereomers via highly selective allylboration protocols [3]. The parent allenol thus serves as the entry point into chiral building blocks for medicinal chemistry, where stereochemical integrity is critical. Generic pentadienols lack the allene π‑system required for this class of asymmetric transformations.

Long-Term Building Block Stocking for Medicinal Chemistry Libraries

The demonstrated multi‑year stability of neat 3,4‑pentadien‑1‑ol at 2–8 °C [2] supports its inclusion in core building‑block collections. Laboratories that maintain compound libraries for fragment‑based screening or parallel synthesis benefit from the compound’s long shelf‑life, reduced re‑ordering frequency, and consistent lot‑to‑lot quality.

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